molecular formula C21H19NO4 B2427328 Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate CAS No. 325978-49-2

Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate

Cat. No. B2427328
CAS RN: 325978-49-2
M. Wt: 349.386
InChI Key: PRVQDCNRANDALL-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate, also known as NMN, is a naturally occurring compound found in various foods such as broccoli, cucumber, and avocado. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a crucial role in cellular metabolism and energy production. Recent scientific research has shown that NMN supplementation has potential health benefits and is a promising anti-aging compound.

Scientific Research Applications

Synthesis and Optical Properties

Research on Schiff base compounds derived from ethyl-4-amino benzoate reveals their potential in optical applications. For instance, the study of two derived Schiff base compounds, including Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), has shown promising nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications. These findings were supported by FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR spectroscopies, alongside diffraction ring patterns and Z-scan techniques (Abdullmajed et al., 2021).

Physico-chemical Characterization

Another study explored the physico-chemical properties of compounds related to Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate, focusing on derivatives with potential beta-adrenolytic activity. This research emphasizes the significance of understanding the relationship between a compound's structure and its biological activity, highlighting parameters such as lipophilicity and surface activity. Such studies are essential for the quantitative structure-activity relationship analysis (Stankovicová et al., 2014).

Molecular Interactions and Crystal Packing

The study of molecular interactions and crystal packing in compounds similar to Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate has revealed the importance of N⋯π and O⋯π interactions in the crystal packing of related compounds. This insight into the structural organization can inform the design of materials with specific physical properties (Zhang et al., 2011).

Antibacterial Activity and Molecular Docking Study

A molecular docking study of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives, derived from a similar process involving ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate, highlighted the antibacterial potential of such compounds. This research underscores the utility of molecular docking in identifying compounds with significant antibacterial abilities against both gram-negative and gram-positive bacteria (Shakir et al., 2020).

Anti-Juvenile Hormone Agent

Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a structure bearing resemblance to the target compound, has been identified as a novel anti-juvenile hormone (anti-JH) agent. This compound's activity in inducing precocious metamorphosis and black pigmentation in larvae underscores its potential application in pest control and understanding hormonal regulation in insects (Ishiguro et al., 2003).

properties

IUPAC Name

ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-3-26-21(24)14-8-10-17(11-9-14)22-20(23)18-12-15-6-4-5-7-16(15)13-19(18)25-2/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVQDCNRANDALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-methoxynaphthalene-2-carbonyl)amino]benzoate

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